molecular formula C14H19BrN2O B12224137 3-Bromo-4-[(1-cyclopentylpyrrolidin-3-yl)oxy]pyridine

3-Bromo-4-[(1-cyclopentylpyrrolidin-3-yl)oxy]pyridine

Cat. No.: B12224137
M. Wt: 311.22 g/mol
InChI Key: PYOMEEJSANYEKN-UHFFFAOYSA-N
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Description

3-Bromo-4-[(1-cyclopentylpyrrolidin-3-yl)oxy]pyridine is a chemical compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom at the third position of the pyridine ring and a cyclopentylpyrrolidinyl group attached via an oxygen atom at the fourth position. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(1-cyclopentylpyrrolidin-3-yl)oxy]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(1-cyclopentylpyrrolidin-3-yl)oxy]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dehalogenated products.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(1-cyclopentylpyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-[(1-cyclopentylpyrrolidin-3-yl)oxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentylpyrrolidinyl group enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H19BrN2O

Molecular Weight

311.22 g/mol

IUPAC Name

3-bromo-4-(1-cyclopentylpyrrolidin-3-yl)oxypyridine

InChI

InChI=1S/C14H19BrN2O/c15-13-9-16-7-5-14(13)18-12-6-8-17(10-12)11-3-1-2-4-11/h5,7,9,11-12H,1-4,6,8,10H2

InChI Key

PYOMEEJSANYEKN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCC(C2)OC3=C(C=NC=C3)Br

Origin of Product

United States

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